molecular formula C14H15NO7 B15089034 3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Cat. No.: B15089034
M. Wt: 309.27 g/mol
InChI Key: KUYNOZVWCFXSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid is a complex organic compound that features both an indole and a glucuronic acid moiety. This compound is notable for its potential biological activities and its role in various biochemical pathways. The presence of the indole ring, a common structure in many biologically active molecules, suggests that this compound may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.

    Glycosylation: The indole derivative is then glycosylated with a glucuronic acid derivative under acidic or basic conditions to form the desired compound. This step often requires the use of protecting groups to ensure selective reactions at specific hydroxyl groups.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as halogens or nitronium ions for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biochemical pathways.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid glucuronide: Similar structure but lacks the additional hydroxyl groups.

    1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of the carboxylic acid and glucuronic acid moiety.

Uniqueness

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid is unique due to its combination of an indole ring with a glucuronic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNOZVWCFXSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.